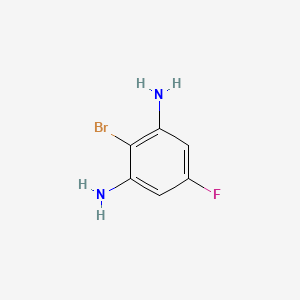

1-Bromo-2,6-diamino-4-fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6BrFN2 |

|---|---|

Molecular Weight |

205.03 g/mol |

IUPAC Name |

2-bromo-5-fluorobenzene-1,3-diamine |

InChI |

InChI=1S/C6H6BrFN2/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,9-10H2 |

InChI Key |

IKOHEAIZBHFGPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 Bromo 2,6 Diamino 4 Fluorobenzene

Retrosynthetic Analysis of 1-Bromo-2,6-diamino-4-fluorobenzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways by recognizing key bond disconnections.

For this compound, the primary disconnections involve the carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds. The order of these disconnections significantly impacts the feasibility of the forward synthesis.

C-N Bond Disconnection: Disconnecting the two C-N bonds via a process like the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) would lead to a precursor such as 1,3-dibromo-5-fluorobenzene or a related dihalo-fluorobenzene. This approach relies on the selective introduction of two amino groups.

C-Br Bond Disconnection: Disconnecting the C-Br bond suggests a late-stage bromination step. The precursor would be 5-fluoro-1,3-phenylenediamine. In the forward synthesis, the challenge would be the regioselective bromination of this electron-rich diamine.

Sequential Disconnection: A more plausible pathway involves a sequence of disconnections. A primary disconnection of the C-Br bond leads to 5-fluoro-1,3-phenylenediamine. This intermediate can be further deconstructed by disconnecting the C-N bonds, which could conceptually originate from the reduction of a dinitro compound, such as 1,5-dinitro-3-fluorobenzene. This dinitro-fluorobenzene could, in turn, be synthesized from a simpler fluorinated starting material through nitration.

This analysis suggests that a forward synthesis might logically start with a fluorinated benzene (B151609) ring, followed by the introduction of nitrogen functionalities (often as nitro groups that are later reduced), and finally, a regioselective bromination step.

The substitution pattern of the target molecule necessitates careful consideration of the electronic and steric effects of the substituents at each synthetic step.

Directing Effects: Amino groups are powerful activating ortho-, para-directors. The fluorine atom is a deactivating group due to its inductive effect but is also an ortho-, para-director because of its resonance effect.

Synthesis Strategy: A forward synthesis starting from 5-fluoro-1,3-phenylenediamine would involve an electrophilic aromatic substitution (bromination). The two amino groups strongly activate the ring. The position ortho to both amino groups and para to the fluorine (the C4 position) is the most activated site for electrophilic attack. Therefore, direct bromination of 5-fluoro-1,3-phenylenediamine is a highly logical final step to install the bromine at the desired position. The synthesis of the 5-fluoro-1,3-phenylenediamine intermediate becomes the preceding challenge, likely involving nitration of a fluorinated precursor followed by reduction.

Approaches to Bromination in Fluorinated and Aminated Benzene Systems

Introducing a bromine atom onto an aromatic ring that already contains fluorine and amino groups requires methods that can overcome the complex directing effects and potential side reactions.

Electrophilic aromatic bromination is the most common method for creating aryl bromides. nih.gov The high electron density of aniline derivatives makes them highly reactive towards electrophiles, often requiring mild conditions to prevent over-bromination or oxidation.

The reaction typically proceeds via a two-step addition-elimination mechanism where an electrophilic bromine species attacks the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org For highly activated rings, such as those containing one or more amino groups, common brominating agents are employed.

| Reagent | Typical Conditions | Notes |

| Molecular Bromine (Br₂) ** | Acetic acid, CH₂Cl₂, or other polar solvents | Classic and effective; reaction can be fast and exothermic, requiring careful control of temperature and stoichiometry. smolecule.com |

| N-Bromosuccinimide (NBS) | Aprotic solvents like DMF, CH₃CN, or CH₂Cl₂ | A milder source of electrophilic bromine, often used for sensitive substrates to improve regioselectivity and avoid side reactions. lookchem.com |

| Copper(II) Bromide (CuBr₂) ** | Ionic liquids or other solvents | Can be used for direct bromination of unprotected anilines with high regioselectivity, often favoring the para position. beilstein-journals.orgresearchgate.net |

| Sodium Bromide (NaBr) with an Oxidant | Na₂S₂O₈, H₂O₂ | In situ generation of the electrophilic bromine species; can be a greener alternative. researchgate.net |

The regioselectivity of the bromination of a precursor like 5-fluoro-1,3-phenylenediamine is dictated by the powerful activating and directing effects of the two amino groups, which would strongly favor substitution at the C4 position, ortho and para to the nitrogens.

Indirect methods offer alternative pathways to introduce bromine with high regioselectivity, particularly when direct bromination is problematic. The most relevant indirect method for this class of compounds is the Sandmeyer reaction.

The Sandmeyer reaction involves the transformation of an aryl amine into a diazonium salt, which is then displaced by a bromide nucleophile, typically using a copper(I) bromide catalyst. nih.gov

Steps of the Sandmeyer Reaction:

Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., H₂SO₄, HCl), at low temperatures (0–5 °C) to form a diazonium salt (Ar-N₂⁺).

Substitution: The diazonium salt solution is added to a solution of copper(I) bromide (CuBr), which catalyzes the replacement of the diazonium group with bromine, releasing nitrogen gas.

This method could be envisioned if one of the amino groups in a precursor like 2,6-diamino-4-fluorobenzene were to be selectively converted to bromine. However, given the symmetry and reactivity, a late-stage electrophilic bromination of a diamine precursor is generally more straightforward.

Methods for Introducing Amino Functionalities on Halogenated Fluorobenzenes

The introduction of amino groups onto an aromatic ring is a fundamental transformation. For halogenated fluorobenzenes, modern cross-coupling reactions are particularly effective.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a phosphine (B1218219) ligand. nsf.govuwindsor.ca This reaction is highly versatile and tolerant of a wide range of functional groups, making it a powerful tool for C-N bond formation.

The general catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., a bromofluorobenzene derivative) to form a palladium(II) intermediate.

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the amine to form an amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the final product and regenerating the palladium(0) catalyst.

The choice of ligand is critical for the success of the reaction. Various phosphine ligands have been developed to improve reaction efficiency and scope.

| Ligand Type | Examples | Application Notes |

| Bulky Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly effective for coupling a wide range of aryl halides (including chlorides and bromides) with primary and secondary amines. nsf.gov |

| Josiphos-type Ferrocenyl Ligands | Various substituted ferrocenes | Effective for amination reactions under various conditions. |

| Simple Trialkylphosphines | P(t-Bu)₃ | Can be effective but are often more air-sensitive. |

This methodology would be key in a synthetic route that begins with a dihalo-fluorobenzene, allowing for the sequential or simultaneous introduction of the two amino groups to construct the 2,6-diamino-4-fluorobenzene core.

Nucleophilic Aromatic Substitution (SNAr) with Amine Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of amine functionalities onto an aromatic ring, provided the ring is sufficiently activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, a plausible SNAr strategy would involve a precursor with leaving groups at the 2- and 6-positions, activated by strong electron-withdrawing groups, such as nitro groups, positioned ortho and para to the leaving groups.

A hypothetical precursor for this route could be 1-Bromo-2,6-difluoro-4-nitrobenzene or, more effectively, 1-Bromo-4-fluoro-2,6-dinitrobenzene. In such substrates, the nitro groups significantly lower the electron density of the aromatic ring, facilitating attack by a nucleophile like ammonia or an ammonia equivalent. The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex, an anionic intermediate, followed by the expulsion of the leaving group to restore aromaticity. masterorganicchemistry.com

The general reactivity order for leaving groups in SNAr is F > Cl > Br > I, which is inverse to their leaving group ability in SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond. youtube.com Therefore, a precursor like 1-Bromo-2,4,6-trifluorobenzene could potentially undergo sequential substitution with ammonia, with the fluorines at the 2- and 6-positions being the most likely to be displaced due to activation from the remaining fluorine at the 4-position and the bromine at the 1-position. However, achieving selective diamination over other substitution products would require careful control of reaction conditions.

Table 1: Representative Conditions for SNAr with Amine Nucleophiles

| Starting Material (Analogous) | Nucleophile | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | Amino Acids | Aqueous NaHCO₃ | Room Temp. | N-(2,4-dinitrophenyl)amino acids | gbiosciences.com |

| Polyfluoroarenes | Phenothiazine | DMF | 100-140 °C | 10-(Polyfluorophenyl)phenothiazines | researchgate.net |

Reduction of Nitro-substituted Precursors

One of the most direct and reliable routes to aromatic diamines is the reduction of the corresponding dinitro compounds. This pathway for synthesizing this compound would commence with the synthesis of the key intermediate, 1-Bromo-4-fluoro-2,6-dinitrobenzene. While the direct synthesis of this specific precursor is not widely documented, the synthesis of its isomer, 6-Bromo-4-fluoro-1,3-dinitrobenzene, is known, suggesting that 1-Bromo-4-fluoro-2,6-dinitrobenzene could be synthesized via the dinitration of 1-bromo-3-fluorobenzene under strong acidic conditions (e.g., HNO₃/H₂SO₄). researchgate.net

Once the dinitro precursor is obtained, the simultaneous reduction of both nitro groups can be achieved using a variety of established methods. The choice of reducing agent is critical to ensure high yield and to avoid side reactions, particularly dehalogenation of the bromo and fluoro substituents.

Commonly employed methods include:

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is highly effective, though it can sometimes lead to hydrodehalogenation, especially with aryl bromides. Platinum oxide (PtO₂) or Raney Nickel are alternative catalysts that may offer better chemoselectivity in some cases.

Metal/Acid Reductions: A classic and often high-yielding method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid. The reaction of iron powder in the presence of HCl is a particularly mild and efficient method for this transformation.

Transfer Hydrogenation: Reagents like hydrazine hydrate in the presence of a catalyst (e.g., Pd/C or Raney Ni) or ammonium (B1175870) formate can serve as the hydrogen source, avoiding the need for high-pressure hydrogenation equipment.

Stannous Chloride (SnCl₂): Tin(II) chloride is a mild reducing agent that is highly effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities, including halogens.

Table 2: Common Reagents for Aromatic Nitro Group Reduction

| Reagent System | Substrate Type | Key Advantages | Potential Issues |

|---|---|---|---|

| H₂, Pd/C | Aromatic Nitro Compounds | High efficiency, clean byproducts | Risk of dehalogenation |

| Fe, HCl/AcOH | Aromatic Nitro Compounds | Cost-effective, high yield, mild | Stoichiometric metal waste |

| SnCl₂, HCl | Aromatic Nitro Compounds | High chemoselectivity, tolerates halogens | Tin waste can be problematic |

Amination via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a dominant method for the formation of carbon-nitrogen bonds in modern organic synthesis, largely due to their broad substrate scope and functional group tolerance. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction between an aryl halide (or triflate) and an amine in the presence of a strong base. researchgate.net A plausible route to this compound using this methodology would start from a dihalogenated precursor, such as 1,3-Dibromo-5-fluorobenzene or 1-Bromo-2,6-dichloro-4-fluorobenzene.

The key challenge in this approach is the use of ammonia or an ammonia equivalent to form the primary amino groups. Direct coupling with ammonia gas can be difficult due to its low reactivity and tendency to bind strongly to the palladium catalyst. To circumvent this, "ammonia equivalents" are often used, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), which are coupled to the aryl halide, followed by hydrolysis to reveal the primary amine. wikipedia.org

Achieving a double amination on a dihalo-substrate requires robust catalytic systems, typically involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that promote both the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane) is also critical for optimizing the reaction yield and preventing side reactions.

Beyond the classic Buchwald-Hartwig conditions, various palladium-catalyzed protocols have been developed. These often involve tailoring the ligand and palladium precatalyst to the specific substrates. For the synthesis of a diamine, a sequential or one-pot double amination could be envisioned. For instance, a first amination might be performed under one set of conditions, followed by a second, potentially more forcing, amination to install the second amino group.

Catalyst systems based on ligands other than bulky monophosphines, such as chelating bisphosphine ligands (e.g., BINAP, DPPF) or N-heterocyclic carbenes (NHCs), have also been successfully employed in C-N coupling reactions. While often used for secondary amine coupling, specific systems have been developed for primary amination as well. The successful diamination of a substrate like 2,6-dibromopyridine showcases the feasibility of such double cross-coupling reactions. researchgate.net

Table 3: Representative Catalyst Systems for Buchwald-Hartwig Amination

| Ligand | Palladium Source | Base | Substrate Scope |

|---|---|---|---|

| Biarylphosphines (e.g., XPhos) | Pd₂(dba)₃, Pd(OAc)₂ | NaOtBu, K₃PO₄ | Aryl chlorides, bromides, iodides |

| Josiphos Ligands | [Pd(allyl)Cl]₂ | K₂CO₃, Cs₂CO₃ | Direct coupling with ammonia |

Multi-step Amination Strategies

A multi-step approach can offer greater control over the introduction of the two amino groups, particularly if different protecting groups are desired or if steric hindrance becomes a factor. Such a strategy could involve a combination of the methods described above.

One possible sequence could be:

Nitration and Reduction: Start with 1-bromo-3-fluorobenzene, perform a regioselective mononitration, and then reduce the nitro group to an amine.

Second Nitration and Reduction: Introduce a second nitro group onto the resulting 2-bromo-4-fluoroaniline, followed by a final reduction step. The directing effects of the existing substituents would be crucial for controlling the regiochemistry of the second nitration.

Hybrid Approach: A nitro-halo-aniline could be synthesized first. One amino group is thus installed via nitration/reduction. The second could then be introduced by a Buchwald-Hartwig amination at a different halogenated position. This approach would be contingent on having a suitable di-halogenated starting material.

These multi-step strategies, while potentially longer, can provide access to the target molecule when direct, one-pot methods are not feasible or result in low yields.

Fluorination Methodologies in Aryl Halide Systems

The introduction of the fluorine atom is a key step that can be performed at various stages of the synthesis. If the starting material is not already fluorinated, several methods exist to install fluorine onto an aromatic ring.

Balz-Schiemann Reaction: This is a classic method for introducing fluorine. It involves the diazotization of an aromatic amine with nitrous acid (generated from NaNO₂) to form a diazonium salt. This salt is then treated with fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆) to form a thermally stable diazonium tetrafluoroborate or hexafluorophosphate salt, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410). This method could be applied to a bromo-diaminobenzene precursor, although diazotization of both amino groups could lead to complex product mixtures.

Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF₄) can act as an electrophilic source of "F⁺" to directly fluorinate electron-rich aromatic rings. The success of this method would depend on the activation of the benzene ring by the other substituents. The presence of two amino groups would strongly activate the ring towards electrophilic attack.

Nucleophilic Fluorination: Modern methods for fluorination include palladium-catalyzed nucleophilic fluorination of aryl halides or triflates using fluoride sources like cesium fluoride (CsF) or silver fluoride (AgF). sigmaaldrich.com This would involve replacing another leaving group (e.g., Br, I, OTf) on the ring with fluoride, which could be a viable strategy early in the synthetic sequence.

Table 4: Comparison of Common Aromatic Fluorination Methods

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Balz-Schiemann | Aryl Amine | NaNO₂, HBF₄; then heat | Well-established, good for simple systems |

| Electrophilic Fluorination | Electron-rich Arene | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Direct C-H fluorination, requires activated ring |

Balz-Schiemann Reaction and its Modifications

The Balz-Schiemann reaction is a cornerstone method for introducing a fluorine atom onto an aromatic ring. The process involves the diazotization of a primary aromatic amine, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.

A hypothetical route to this compound using this reaction could start from a precursor like 5-bromo-4-fluorobenzene-1,2,3-triamine. Selective diazotization of the C4-amino group, followed by decomposition, would install the fluorine atom. However, achieving selectivity among multiple amino groups presents a significant challenge.

A more plausible pathway might involve starting with a precursor where the fluorine position is occupied by an amino group that can be selectively targeted. For instance, starting with 4-bromo-5-fluoro-1,3-phenylenediamine, one could introduce a third amino group, which is then converted to the fluorine via the Balz-Schiemann reaction.

Modifications to the Balz-Schiemann Reaction: To improve yields and reaction conditions, several modifications have been developed:

Alternative Counter-ions: Using hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) in place of tetrafluoroborates can sometimes lead to higher yields.

Solvent Effects: The choice of solvent can influence the decomposition temperature and yield. Low-polarity solvents like hexane or chlorobenzene have been shown to facilitate the reaction at lower temperatures. The use of ionic liquids has also been explored as a "greener" alternative that can simplify product isolation and improve safety.

In Situ Diazotization: The use of nitrosonium salts, such as [NO]SbF₆, allows for the diazotization to occur without the need to isolate the intermediate diazonium salt.

| Starting Amine | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| o-Bromoaniline | Traditional Schiemann (HBF₄) | 1-Bromo-2-fluorobenzene (B92463) | 37 | |

| o-Bromoaniline | Modification with HPF₆ | 1-Bromo-2-fluorobenzene | 73-75 | |

| Aniline | Decomposition in Ionic Liquid | Fluorobenzene | 93.2 | |

| 4-Nitroaniline | Decomposition in Ionic Liquid | 1-Fluoro-4-nitrobenzene | 86.7 |

Halex Reaction Variants

The Halex (Halogen Exchange) reaction is a powerful industrial method for producing aryl fluorides, particularly for aromatic rings activated by electron-withdrawing groups. The reaction involves a nucleophilic aromatic substitution (SₙAr) where a chloride or bromide is displaced by a fluoride ion, typically from a source like potassium fluoride (KF).

To synthesize this compound, a potential precursor could be 1-bromo-4-chloro-2,6-dinitrobenzene. The two nitro groups would strongly activate the ring, facilitating the displacement of the chlorine atom at the C4 position by fluoride. The reaction is typically carried out at high temperatures in a polar aprotic solvent such as DMSO, DMF, or sulfolane. Following the successful halogen exchange, the dinitro compound would then be reduced to the target diamino product. This two-step sequence of Halex reaction followed by reduction is a common strategy for preparing fluorinated anilines.

| Substrate | Fluoride Source | Solvent | Temperature (°C) | Catalyst |

|---|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | KF | DMSO | 150-250 | Phase-transfer catalyst (optional) |

| 2,6-Dichlorobenzonitrile | KF | Sulfolane | 150-250 | None specified |

| Chlorinated Azobenzenes | Quaternary ammonium fluoride | Organic Solvent | 120-250 | Phase-transfer catalyst |

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F⁺"). This method offers a direct way to install fluorine onto an aromatic ring, often under milder conditions than the Balz-Schiemann or Halex reactions. A variety of N-F reagents, such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), have been developed and are known for their stability and effectiveness.

For the synthesis of this compound, this approach would likely involve the direct fluorination of a 3-bromo-1,5-phenylenediamine precursor. The two amino groups are strong ortho-, para-directors, and would activate the ring towards electrophilic substitution. The fluorine would be directed to the C4 position, which is para to one amino group and ortho to the other. However, controlling the regioselectivity can be challenging, as ortho-fluorination at the C2 or C6 positions could also occur. The bulky bromine atom at C1 might offer some steric hindrance to help direct the fluorination to the C4 position. The choice of the "F⁺" reagent and reaction conditions would be critical to optimize the yield of the desired isomer.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of polysubstituted benzenes can be approached through either convergent or divergent strategies, each with distinct advantages regarding efficiency and the potential for creating chemical libraries.

A divergent approach would begin with a common, pre-functionalized aromatic core which is then subjected to a series of differing reactions to produce a range of related compounds. For the target molecule, one could envision starting with 1-bromo-4-fluoro-2,6-dinitrobenzene. This central intermediate could be the starting point for various nucleophilic substitution reactions on the bromo-group or modifications of the nitro groups. The specific synthesis of this compound would be achieved through the reduction of the nitro groups.

A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final steps. For a small molecule like this compound, a purely convergent approach is less common but might involve, for example, the synthesis of a brominated aniline fragment and a fluorinated aniline fragment that are coupled, though this is synthetically complex. More practically, a semi-convergent strategy like the Halex/reduction pathway combines a pre-formed chloro-dinitro-bromobenzene with a fluoride source.

Comparison of Efficiency and Selectivity

Balz-Schiemann Reaction: The efficiency can be high, but yields are substrate-dependent. Its main drawback is selectivity, especially when multiple amino groups are present on the aromatic ring, which could lead to isomeric mixtures.

Halex Reaction: This method is highly efficient and selective, provided the aromatic ring is sufficiently activated by electron-withdrawing groups. The regioselectivity is excellent, as the reaction specifically targets the halogen to be exchanged. The subsequent reduction of activating groups (like nitro groups) to the desired amino groups is typically high-yielding.

Electrophilic Fluorination: Efficiency can be moderate to good. However, regioselectivity is a major concern with highly activated rings like diamino-benzenes. The directing effects of multiple strong activating groups can lead to the formation of multiple isomers, complicating purification and reducing the yield of the target compound.

Practical Considerations for Scalable Synthesis

For the large-scale production of this compound, several practical factors must be considered.

Cost and Availability of Starting Materials: The chosen route should ideally start from readily available and inexpensive precursors. Routes requiring complex, multi-step preparations of starting materials are less economically viable.

Reaction Conditions and Safety: The Halex reaction often requires high temperatures (150-250 °C) and specialized equipment to handle pressure, but it is a well-established industrial process. The thermal decomposition of diazonium salts in the Balz-Schiemann reaction can be hazardous on a large scale due to the risk of explosion, although newer methods using ionic liquids may mitigate some of these safety concerns. Electrophilic fluorination often uses milder conditions, but the reagents (e.g., Selectfluor) can be expensive for bulk manufacturing.

Throughput and Purification: A scalable synthesis should minimize the number of steps and avoid difficult purifications. The Halex/reduction pathway is often preferred in industry because it typically produces clean products in high yield, simplifying isolation. In contrast, routes that may produce regioisomers, such as electrophilic fluorination on an activated ring, would require extensive chromatographic purification, which is often not feasible for large-scale production.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the connectivity and spatial arrangement of atoms can be deduced. For 1-Bromo-2,6-diamino-4-fluorobenzene, a multi-pronged NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete structural picture.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, the aromatic protons and the protons of the amino groups give rise to distinct signals. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating amino groups and the electron-withdrawing bromine and fluorine atoms modulate the electron density around the aromatic protons, leading to characteristic shifts. The protons of the two amino groups (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent. The aromatic protons will exhibit splitting patterns due to coupling with each other and with the fluorine atom.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | 6.0 - 7.5 | Doublet of doublets or more complex patterns | J(H-H) and J(H-F) |

| Amino NH₂ | 3.5 - 5.0 | Broad singlet | - |

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached substituents. The carbon atom bonded to the bromine atom (C-Br) will experience a "heavy atom effect," which can result in an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The carbon atoms attached to the amino groups (C-NH₂) and the fluorine atom (C-F) will be deshielded and shifted downfield. udel.edulibretexts.org

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-Br | 100 - 115 |

| C-NH₂ | 140 - 155 |

| C-F | 155 - 165 (doublet due to C-F coupling) |

| C-H | 100 - 120 |

Note: Predicted values are based on typical ranges for substituted benzenes and may vary.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals with a wide chemical shift range, making it an excellent probe for fluorinated compounds. wikipedia.org In the ¹⁹F NMR spectrum of this compound, a single signal is expected, as there is only one fluorine atom. The chemical shift of this signal will be influenced by the electronic environment created by the other substituents on the aromatic ring. This signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

| Fluorine Atom | Predicted Chemical Shift (ppm) vs. CFCl₃ | Multiplicity |

| Ar-F | -100 to -130 | Multiplet |

Note: The chemical shift is referenced to a standard such as CFCl₃ or C₆F₆. colorado.edu The exact shift can vary depending on the solvent and reference used.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the aromatic protons, confirming their neighboring relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the quaternary (non-protonated) carbons, such as C-Br, C-NH₂, and C-F, by observing their long-range couplings to the aromatic and amino protons. For instance, the aromatic protons would show correlations to the carbon atoms bearing the bromine, fluorine, and amino groups, confirming the substitution pattern.

The combination of these 2D NMR techniques provides a detailed and unambiguous map of the molecular structure, leaving no doubt as to the identity of this compound. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a "fingerprint" of the functional groups present in the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups and bonds within the molecule.

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amino group) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium to Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| C=C (Aromatic ring) | Stretching | 1450 - 1600 | Medium to Strong |

| C-N | Stretching | 1250 - 1350 | Medium to Strong |

| C-F | Stretching | 1100 - 1300 | Strong |

| C-Br | Stretching | 500 - 600 | Medium to Strong |

| N-H | Bending (Scissoring) | 1590 - 1650 | Medium |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Strong |

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, offering insights into the chemical structure, phase, and polymorphism of a material. While specific Raman spectral data for this compound is not extensively available in public literature, the expected spectrum would exhibit characteristic peaks corresponding to the vibrations of its functional groups.

Key vibrational modes anticipated in the Raman spectrum would include:

C-Br Stretching: Vibrations associated with the carbon-bromine bond.

N-H Stretching: Symmetric and asymmetric stretching vibrations of the primary amine groups.

C-F Stretching: Vibrations related to the carbon-fluorine bond.

Aromatic C-C Stretching: Vibrations within the benzene ring.

N-H Bending: In-plane and out-of-plane bending vibrations of the amine groups.

Analysis of the positions, intensities, and widths of these Raman bands would provide a unique spectroscopic fingerprint for this compound, aiding in its identification and quality control.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound (C₆H₆BrFN₂), the theoretical exact mass can be calculated. This precise mass measurement is a critical step in confirming the identity of the synthesized compound, distinguishing it from other potential isomers or impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture by liquid chromatography and then detects them by mass spectrometry. researchgate.net This method is particularly valuable for analyzing the purity of this compound and for identifying any potential byproducts from its synthesis. researchgate.net The liquid chromatograph separates the target compound from impurities, and the mass spectrometer provides mass-to-charge ratio data for each separated component, confirming the molecular weight of the main product and helping to identify the structures of any minor components. researchgate.netlcms.cz The use of LC-MS has become a standard for detecting fluorinated compounds in various matrices due to its sensitivity and selectivity. chromatographyonline.com

Table 1: LC-MS Analysis Parameters for Aromatic Compounds

| Parameter | Typical Value/Condition |

| Column | C18 or Phenyl stationary phase |

| Mobile Phase | Gradient elution with water (often with formic acid) and acetonitrile (B52724) or methanol (B129727) |

| Ionization Source | Electrospray Ionization (ESI), often in positive mode for amine-containing compounds |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Detection Mode | Full scan for identification, or Multiple Reaction Monitoring (MRM) for quantification |

This table presents typical parameters for LC-MS analysis of aromatic compounds and is not specific to this compound.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline material.

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for obtaining an unambiguous three-dimensional structure of a molecule in the solid state. springernature.com If a suitable single crystal of this compound can be grown, SCXRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine groups and the fluorine atom. springernature.com This detailed structural information is invaluable for understanding the packing of the molecules in the crystal lattice and for correlating its solid-state properties with its molecular structure. springernature.com

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for separating this compound from any unreacted starting materials, byproducts, and positional isomers that may arise during its synthesis. The presence of amino, bromo, and fluoro groups on the benzene ring allows for several potential isomers, making the choice of chromatographic conditions crucial for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like aromatic diamines. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

Typical Method Parameters: A standard RP-HPLC method would utilize a C18 stationary phase, which provides excellent separation for moderately polar compounds. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample mixture. Detection is commonly achieved using a UV detector, as the benzene ring in the analyte possesses a strong chromophore. For instance, a study on the analysis of p-Phenylenediamine, a related diamine, utilized a mobile phase of methanol and a borate (B1201080) buffer, with UV detection. acs.orgntu.edu.sg

A hypothetical HPLC analysis of a sample containing this compound could yield a chromatogram where the main peak corresponds to the target compound, and any smaller peaks would indicate impurities. The retention time of the main peak under specific conditions is a key identifier for the compound.

Table 1: Illustrative HPLC Parameters for Analysis of a Halogenated Aromatic Diamine

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

The purity of the compound can be calculated from the relative peak areas in the chromatogram. For example, a purity of >98% is often required for further applications. sigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures.

For this compound, a UPLC method would offer a more detailed purity profile, potentially resolving isomers that may co-elute under HPLC conditions. The principles of separation are similar to HPLC, primarily relying on reversed-phase chromatography. However, the increased resolving power of UPLC is particularly advantageous for analyzing complex mixtures that may be generated during the synthesis of such a multi-functionalized molecule. In the analysis of complex chemical constituents, UFLC (Ultra-Fast Liquid Chromatography), a variant of UPLC, has been shown to be effective in separating a large number of components in a short time. researchgate.net

UPLC is often coupled with mass spectrometry (UPLC-MS) to provide not only retention time data but also mass-to-charge ratio information, which is invaluable for the definitive identification of the main compound and any impurities.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While aromatic diamines can be less volatile than other aromatic compounds, GC analysis is feasible, often with the use of a high-temperature capillary column. For compounds containing polar functional groups like amines, derivatization may sometimes be employed to increase volatility and improve peak shape. acs.org

A typical GC method for this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. A temperature program is used to facilitate the separation of components based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is a common choice for detection due to its general response to organic compounds. For enhanced sensitivity and selectivity towards halogenated and nitrogen-containing compounds, an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) could also be utilized.

Research on the GC analysis of bromoaniline isomers has demonstrated the use of specialized columns and temperature programs to achieve separation. For instance, a study on the synthesis of 3-bromo-4-fluoronitrobenzene (B1266112) utilized GC to monitor the reaction and quantify the product.

Table 2: Representative GC Parameters for the Analysis of a Bromoaniline Derivative

| Parameter | Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Injection Mode | Split (e.g., 50:1) |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as bromine and fluorine in this case) in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized molecule like this compound and provides strong evidence of its stoichiometric purity.

The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are then separated and quantified. The amounts of bromine and fluorine are typically determined by other specific analytical methods.

The experimentally determined percentages of each element are then compared with the theoretically calculated values based on the compound's molecular formula (C₆H₆BrFN₂). A close agreement between the found and calculated values, typically within ±0.4%, is considered a strong confirmation of the compound's identity and purity.

Table 3: Theoretical Elemental Composition of this compound (C₆H₆BrFN₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 35.16 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.95 |

| Bromine | Br | 79.904 | 1 | 79.904 | 38.97 |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.26 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.66 |

| Total | 205.03 | 100.00 |

An experimental result from an elemental analyzer for a pure sample of this compound would be expected to closely match these theoretical percentages.

Computational and Theoretical Investigations of 1 Bromo 2,6 Diamino 4 Fluorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental properties of a molecule from a theoretical standpoint. These calculations can provide insights into the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and to describe the distribution of electrons within it (its electronic structure). A typical DFT study on 1-Bromo-2,6-diamino-4-fluorobenzene would involve calculations to predict bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Data Not Available)

| Parameter | Bond/Angle | Value |

| Bond Length | C-Br | Data not available |

| C-N | Data not available | |

| C-F | Data not available | |

| C-C | Data not available | |

| Bond Angle | N-C-C | Data not available |

| Br-C-C | Data not available | |

| F-C-C | Data not available | |

| Dihedral Angle | N-C-C-N | Data not available |

Ab Initio Calculations for Molecular Properties

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental data. These calculations could be employed to further refine the properties of this compound and to cross-validate the results obtained from DFT studies.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored in shades of red) would indicate areas rich in electrons, such as the regions around the nitrogen and fluorine atoms, which would be susceptible to electrophilic attack. Regions of positive potential (colored in shades of blue) would indicate electron-deficient areas, which would be prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are crucial for understanding a molecule's chemical reactivity and its electronic properties.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A theoretical study would determine the energy of the HOMO and its distribution across the this compound molecule. A higher HOMO energy generally indicates a greater ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. The energy of the LUMO is a measure of a molecule's electron affinity. A lower LUMO energy suggests a greater ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Data Not Available)

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Prediction of Spectroscopic Parameters

Theoretical methods are instrumental in predicting the spectroscopic signatures of molecules. For this compound, computational models can forecast its Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra, which are fundamental for its characterization.

The prediction of NMR chemical shifts through computational means has become a reliable tool for structural elucidation. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide valuable insights into the electronic environment of each nucleus (¹H, ¹³C, ¹⁹F) within the molecule.

The process typically involves optimizing the molecular geometry of this compound at a given level of theory, followed by a Gauge-Independent Atomic Orbital (GIAO) calculation to determine the magnetic shielding tensors. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The choice of functional (e.g., B3LYP, KT2) and basis set (e.g., 6-311++G(d,p), pcS-1) is critical for achieving accuracy. nih.govmodgraph.co.uk For fluorine-containing compounds, accounting for solvent effects, either implicitly or explicitly, can further refine the predictions to better match experimental results in solution. nih.gov

The presence of two amino groups, a fluorine atom, and a bromine atom creates distinct electronic environments for the aromatic protons and carbons. Computational models can predict these subtle differences, aiding in the assignment of peaks in experimentally obtained spectra. For instance, the ¹⁹F NMR chemical shift is particularly sensitive to its environment, making its accurate prediction a key validation of the computational model. nih.gov

Table 1: Illustrative Example of Computationally Predicted NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, based on typical computational outputs.)

| Atom Type | Predicted Chemical Shift (δ, ppm) |

| H (Aromatic) | 6.5 - 7.5 |

| H (Amino, -NH₂) | 4.0 - 5.5 |

| C (Aromatic, C-Br) | 110 - 120 |

| C (Aromatic, C-NH₂) | 140 - 150 |

| C (Aromatic, C-F) | 155 - 165 (with C-F coupling) |

| C (Aromatic, C-H) | 115 - 125 |

| F (C-F) | -110 to -130 |

Theoretical calculations are essential for interpreting the vibrational spectra (Infrared and Raman) of complex molecules. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, DFT methods, commonly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to compute the vibrational modes. researchgate.netnih.gov The output provides the frequency of each mode and its corresponding IR intensity and Raman activity. nih.gov It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. amanote.com

Key predicted vibrations for this molecule would include N-H stretching frequencies from the amino groups, C-F and C-Br stretching modes, and various aromatic C-C and C-H stretching and bending vibrations. researchgate.net Analyzing the Potential Energy Distribution (PED) helps to quantify the contribution of individual bond stretches and angle bends to each vibrational mode. researchgate.net

Table 2: Illustrative Examples of Predicted Vibrational Frequencies and Assignments for this compound (Note: These are hypothetical values for illustrative purposes.)

| Predicted Frequency (cm⁻¹, Scaled) | Assignment (Based on PED) | Vibrational Mode |

| 3450 - 3550 | N-H stretch | Asymmetric stretch of -NH₂ |

| 3350 - 3450 | N-H stretch | Symmetric stretch of -NH₂ |

| 3050 - 3100 | C-H stretch | Aromatic C-H stretching |

| 1600 - 1640 | N-H bend | Scissoring mode of -NH₂ |

| 1450 - 1550 | C=C stretch | Aromatic ring stretching |

| 1200 - 1280 | C-F stretch | C-F stretching |

| 1250 - 1350 | C-N stretch | C-N stretching |

| 550 - 650 | C-Br stretch | C-Br stretching |

Mechanistic Studies of Proposed Reactions

While specific published mechanistic studies for this compound were not identified, computational chemistry offers the framework to investigate its potential reactivity. Such studies are vital for understanding how the compound might behave in chemical synthesis, predicting reaction outcomes, and designing new synthetic pathways.

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods can locate the transition state structure—the highest energy point along a reaction coordinate—that connects reactants to products. Analysis of this structure provides critical information about the energy barrier (activation energy) of a reaction. For a molecule like this compound, this could be applied to study reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the bromine site. By mapping the geometry and vibrational frequencies of the transition state, chemists can gain insight into the bond-breaking and bond-forming processes that define the reaction mechanism.

Constructing a reaction energy profile provides a comprehensive view of a chemical transformation. These profiles plot the potential energy of the system as it evolves from reactants through transition states, intermediates, and finally to products. For this compound, this would involve calculating the energies of all stationary points on the potential energy surface for a proposed reaction. Such a profile would reveal whether a reaction is thermodynamically favorable (by comparing reactant and product energies) and kinetically feasible (by examining the height of the energy barriers). This information is invaluable for predicting the feasibility and potential side products of reactions involving the title compound.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify the various intermolecular interactions within a molecular crystal. scirp.orgscirp.org This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal.

For this compound, the Hirshfeld surface would be mapped with functions like dnorm, which highlights regions of close intermolecular contact. On a dnorm surface, bright red spots indicate close contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.gov Given the two amino groups (-NH₂) and the fluorine atom, strong N-H···F or N-H···N hydrogen bonds would be expected to be prominent features, appearing as distinct red areas on the surface.

The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular interactions by plotting the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de). researchgate.net The percentage contribution of different types of interactions can be quantified from these plots. For this compound, the key interactions would likely be:

H···H contacts: Typically the most abundant, representing van der Waals forces. scirp.org

H···F/F···H contacts: Arising from hydrogen bonding and other close contacts involving the fluorine atom.

H···N/N···H contacts: Indicative of the strong hydrogen bonds formed by the amino groups.

Br···H/H···Br and Br···C/C···Br contacts: Representing weaker interactions involving the bromine atom.

These analyses provide a detailed picture of the crystal packing and the forces that stabilize the solid-state structure of the compound. researchgate.net

Chemical Reactivity and Derivatization Studies of 1 Bromo 2,6 Diamino 4 Fluorobenzene

Reactions at the Bromine Center

The bromine atom attached to the aromatic ring is a key site for various carbon-carbon bond-forming reactions and the generation of organometallic intermediates.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Cross-coupling reactions are powerful tools for creating new carbon-carbon bonds. The bromine atom of 1-bromo-2,6-diamino-4-fluorobenzene can readily participate in several of these transformations.

Suzuki-Miyaura Reaction: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. researchgate.net While specific studies on this compound are not widely documented, the reactivity of similar bromo-fluoro-anilines in Suzuki-Miyaura reactions is well-established. For instance, the coupling of various arylboronic acids with brominated aromatic compounds proceeds efficiently in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. odinity.com The reaction typically proceeds with a palladium catalyst, a base, and a phosphine (B1218219) ligand. odinity.com The bromo-substituted ring of this compound would be expected to undergo Heck coupling with various alkenes to introduce vinyl groups.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper species. organic-chemistry.orgresearchgate.netnih.gov The Sonogashira coupling of bromo-aromatic compounds is a common and efficient transformation. researchgate.netnih.gov It is anticipated that this compound would react with terminal alkynes under standard Sonogashira conditions to yield the corresponding alkynylated products. nih.gov

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Forms biaryl compounds. researchgate.netclockss.org |

| Heck | Alkenes | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Phosphine ligand | Introduces a vinyl group. odinity.com |

| Sonogashira | Terminal alkynes | Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) salt (e.g., CuI), Base (e.g., Et₃N) | Forms aryl-alkynes. organic-chemistry.orgresearchgate.netnih.gov |

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The bromine atom can be utilized to form highly reactive organometallic intermediates.

Grignard Reagents: The reaction of aryl bromides with magnesium metal in an etheral solvent is a standard method for preparing Grignard reagents. chegg.comwalisongo.ac.idyoutube.com For example, 1-bromo-4-chlorobenzene (B145707) can selectively form a Grignard reagent at the bromine position. walisongo.ac.id Similarly, 1-bromo-2-chloro-4-fluorobenzene (B27530) can be converted to its Grignard reagent. ossila.com It is plausible that this compound could form a Grignard reagent, although the presence of the acidic N-H protons of the amino groups would likely require protection or the use of excess Grignard reagent.

Organolithium Compounds: Aryl bromides can be converted to organolithium compounds through reaction with strong bases like n-butyllithium or via lithium-halogen exchange. The generation of benzyne (B1209423) from 1-bromo-2-fluorobenzene (B92463) using lithium amalgam suggests the formation of a transient organolithium species. stackexchange.comstackexchange.com The resulting organolithium reagent would be a potent nucleophile and base.

Nucleophilic Displacement of Bromine

Direct nucleophilic displacement of the bromine atom in aryl bromides is generally difficult under standard conditions. However, in specific cases, such as with highly activated substrates or under forcing conditions, this reaction can occur. For this compound, the electron-donating amino groups would disfavor nucleophilic aromatic substitution at the bromine position.

Reactions at the Amino Groups

The two amino groups on the aromatic ring are nucleophilic and can undergo a variety of reactions to form new C-N or heteroatom-N bonds.

Acylation and Sulfonylation Reactions

Acylation: The amino groups of this compound can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group onto the nitrogen atom, forming an amide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base will lead to the formation of sulfonamides. For instance, 4-bromo-2-fluorobenzene-1-sulfonyl chloride is a known compound. uni.lu

Alkylation and Arylation of Amines

Alkylation: The direct alkylation of the amino groups can be achieved using alkyl halides. However, this reaction can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

Arylation: The N-arylation of amines is a significant transformation in organic synthesis. organic-chemistry.org Copper-catalyzed and palladium-catalyzed methods are commonly employed for the arylation of amines with aryl halides. organic-chemistry.orgbeilstein-journals.org These methods could potentially be applied to arylate the amino groups of this compound, although the reactivity of the substrate's own bromine atom would need to be considered. Microwave-assisted N-arylation has also been shown to be an efficient method for the synthesis of 4-anilinoquinazolines. beilstein-journals.org

Table 2: Reactions at the Amino Groups

| Reaction | Reagent | Functional Group Formed |

|---|---|---|

| Acylation | Acyl chloride or Anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl halide | Secondary/Tertiary amine |

| Arylation | Aryl halide | Diaryl/Triarylamine |

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann)

The presence of two primary amino groups on the aromatic ring of this compound makes it a prime candidate for diazotization reactions. Treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, can convert one or both amino groups into diazonium salts. The resulting diazonium groups (-N₂⁺) are excellent leaving groups, opening the door to a variety of subsequent transformations.

Sandmeyer Reaction: This well-established reaction provides a pathway to replace the diazonium group with a halide (Cl, Br) or a cyano group, using a copper(I) salt as a catalyst. rsc.orgnih.govnih.gov Given the existing bromo substituent, the introduction of another bromo or a chloro group could lead to the formation of di- or tri-halogenated benzene (B151609) derivatives. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. rsc.orgnih.gov The specific conditions, such as the choice of copper salt and reaction temperature, would be crucial in controlling the outcome and selectivity.

Gattermann Reaction: The Gattermann reaction offers a method for introducing a formyl group (-CHO) onto the aromatic ring, typically using hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. acs.org A variation of this reaction can also be applied to diazonium salts, where the diazonium group is replaced by a formyl group. This would provide a route to novel brominated and fluorinated aminobenzaldehydes.

The selective diazotization of one amino group over the other would be a significant challenge, influenced by the electronic environment and steric hindrance around each amino group. The electron-withdrawing nature of the fluorine and bromine atoms, along with the steric bulk of the bromine atom, would likely modulate the reactivity of the adjacent amino groups.

| Transformation | Reagents | Potential Product |

| Monodiazotization | NaNO₂, HCl (1 eq.) | 1-Bromo-6-amino-2-diazonium-4-fluorobenzene chloride |

| Didiazotization | NaNO₂, HCl (2 eq.) | 1-Bromo-2,6-bis(diazonium)-4-fluorobenzene dichloride |

| Sandmeyer (Bromo) | CuBr | 1,2-Dibromo-6-amino-4-fluorobenzene |

| Sandmeyer (Cyano) | CuCN | 2-Amino-6-bromo-3-fluorobenzonitrile |

| Gattermann | Cu powder, HCO₂H | 2-Amino-6-bromo-3-fluorobenzaldehyde |

This table presents potential products based on established chemical transformations. Specific yields and regioselectivity would require experimental validation.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The primary amino groups of this compound are nucleophilic and can readily react with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. harvard.eduwikipedia.org This condensation reaction typically occurs under acidic or basic catalysis and involves the formation of a carbinolamine intermediate followed by dehydration. nih.gov

The presence of two amino groups allows for the formation of mono- or bis-Schiff bases, depending on the stoichiometry of the carbonyl reactant. The reactivity of the amino groups could be influenced by the electronic effects of the other substituents on the ring. The formation of bis-Schiff bases could be utilized in the synthesis of macrocyclic structures or ligands for metal complexes. A study on the synthesis of Schiff bases from 2,6-diaminopyridine (B39239) has shown the formation of both mono- and bis-adducts depending on the reaction conditions. youtube.com

| Carbonyl Compound | Stoichiometry | Potential Product Type |

| Benzaldehyde | 1 equivalent | Mono-Schiff Base |

| Benzaldehyde | 2 equivalents | Bis-Schiff Base |

| Acetone | 2 equivalents | Bis-Schiff Base |

| Salicylaldehyde | 2 equivalents | Bis-Schiff Base with intramolecular H-bonding potential |

This table outlines the potential for Schiff base formation. The specific products and their structures would depend on the reaction conditions and the nature of the carbonyl compound.

Reactions at the Fluorine Atom

The fluorine atom on the aromatic ring is generally a poor leaving group in nucleophilic aromatic substitution reactions. However, its presence significantly influences the electronic properties of the ring and can be a handle for other types of transformations.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. harvard.eduwikipedia.org This strategy relies on the ability of a directing group to coordinate with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The amino groups in this compound, particularly after conversion to a more effective directing group like an amide or a carbamate, could potentially direct metalation to the C5 position, which is ortho to the fluorine atom. However, the presence of the bromo substituent and the other amino group would introduce competitive directing effects and potential for halogen-metal exchange, complicating the regiochemical outcome. nih.gov

Potential for SNAr Reactions (under specific conditions)

Nucleophilic aromatic substitution (SNAr) of an aryl fluoride (B91410) is generally difficult. However, it can be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine. youtube.comyoutube.com In this compound, the amino groups are electron-donating, which would disfavor a classical SNAr reaction at the fluorine position. For SNAr to occur at the fluorine position, activation through the introduction of potent electron-withdrawing groups on the ring or the use of highly specialized and reactive nucleophiles under forcing conditions would likely be necessary.

Regioselectivity and Site Selectivity in Multi-functionalized Substrates

The reactivity and the site of reaction in this compound are governed by the interplay of the electronic and steric effects of all three substituents.

Amino Groups: These are activating, ortho-, para-directing groups for electrophilic aromatic substitution. However, in strongly acidic media, they will be protonated to form ammonium salts, which are deactivating and meta-directing. Their nucleophilicity is key for reactions like diazotization and Schiff base formation.

Bromo Group: This is a deactivating, ortho-, para-directing group for electrophilic substitution. Its steric bulk will hinder reaction at the adjacent C2 position. It also has the potential to undergo metal-halogen exchange in the presence of strong organometallic bases. nih.gov

Fluoro Group: This is a deactivating, ortho-, para-directing group for electrophilic substitution. It is a weak directing group compared to the amino groups.

In electrophilic substitution reactions, the positions ortho and para to the strongly activating amino groups would be the most likely sites of reaction. However, the C3 and C5 positions are the only available spots. The C5 position is para to the 2-amino group and ortho to the fluorine, while the C3 position is ortho to both the 2-amino and the bromo group. The outcome of such reactions would be highly dependent on the specific electrophile and reaction conditions. For nucleophilic reactions, the amino groups are the primary sites for reactions like acylation and alkylation.

Cyclization Reactions and Annulation Pathways

The diamino functionality in this compound provides a valuable starting point for the synthesis of heterocyclic systems through cyclization and annulation reactions.

For example, reaction with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of quinoxaline (B1680401) derivatives. Similarly, reaction with β-ketoesters could yield benzodiazepine (B76468) or related heterocyclic structures. The presence of the bromo and fluoro substituents on the resulting heterocyclic framework would offer further opportunities for diversification.

Exploration of Benzyne Chemistry (if applicable to the specific isomer and reaction conditions)

The formation of benzyne, a highly reactive intermediate derived from an aromatic ring by the removal of two adjacent substituents, represents a powerful strategy in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The classic method for generating benzyne involves the treatment of an aryl halide with a strong base. wikipedia.org This process proceeds via an elimination-addition mechanism, which is initiated by the deprotonation of a proton positioned ortho to the halogen leaving group. makingmolecules.com

However, the application of this methodology to this compound is not well-documented and is considered unlikely to proceed under typical benzyne-generating conditions. The primary reason for this is the electronic nature of the substituents on the aromatic ring. The two amino groups (-NH₂) are strong electron-donating groups, which significantly increase the electron density of the benzene ring through resonance. This heightened electron density deactivates the ring towards deprotonation, making the aromatic protons less acidic. youtube.com The initial and often rate-determining step in benzyne formation, the removal of an ortho proton by a strong base, is therefore energetically unfavorable for this electron-rich system. makingmolecules.com

Furthermore, the presence of two acidic N-H protons on the amino groups presents a competing reaction pathway. Strong bases, such as sodium amide (NaNH₂), would preferentially deprotonate the amino groups to form the corresponding anilide anions rather than abstracting a C-H proton from the aromatic ring. acs.org

While benzyne intermediates are readily formed from o-dihaloaromatics like 1-bromo-2-fluorobenzene stackexchange.comnih.gov, the substitution pattern of this compound, with its powerful electron-donating amino groups, directs its reactivity away from the benzyne formation pathway. The inductive and resonance effects of the substituents play a crucial role in determining the feasibility of benzyne generation. In the case of this compound, these effects render the formation of a benzyne intermediate highly improbable.

Research Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

While substituted diamines are fundamental in constructing complex molecular frameworks, no specific examples of 1-Bromo-2,6-diamino-4-fluorobenzene being used for this purpose have been documented in peer-reviewed literature.

Precursor to Novel Fluorinated Aromatic Scaffolds

There is no published research on the use of this compound as a precursor for novel fluorinated aromatic scaffolds. The strategic placement of its functional groups could theoretically allow for the construction of unique fluorinated structures, but such transformations have not been reported.

Building Block for Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. rjptonline.orgmdpi.comnih.govcem.comsemanticscholar.org Phenylenediamines are common starting materials for nitrogen-containing heterocycles like benzimidazoles. However, no studies have been found that specifically utilize this compound to synthesize heterocyclic systems.

Applications in Advanced Polymer and Materials Chemistry

The application of this compound in polymer and materials science remains unexplored in the available literature.

Monomer for Functionalized Polymers

Aromatic diamines are often used as monomers in the synthesis of high-performance polymers such as polyimides and polyamides. The bromine and fluorine atoms on this compound could introduce desirable properties like flame retardancy or specific thermal and electronic characteristics. Nevertheless, there are no reports of its polymerization or incorporation into polymeric materials.

Development of Deuterium-Labeled Analogues for Mechanistic and Analytical Studies

The use of deuterium-labeled compounds is a powerful technique for elucidating reaction mechanisms and for quantitative analysis in metabolic studies. medchemexpress.com While methods for deuterium (B1214612) labeling of aromatic compounds are well-established, there is no specific information available regarding the synthesis or application of deuterium-labeled this compound.

No Direct Research Found for "this compound" in Green Chemistry Applications

Extensive research has revealed a significant lack of specific information regarding the application of the chemical compound This compound within the field of green chemistry. While the principles of green chemistry are widely applied across organic synthesis and materials science, direct studies or methodologies explicitly utilizing this particular compound have not been identified in the available scientific literature.

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. This often involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient catalytic processes.

It is important to note that the absence of evidence does not definitively mean that this compound has never been considered in a green chemistry context. However, it does indicate a lack of published research on the topic. Scientific exploration into the utility of various fluorinated aromatic compounds is ongoing, and future research may yet uncover applications for this compound in developing more sustainable chemical methodologies.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements

There is currently no published understanding or any recorded key achievements related to 1-Bromo-2,6-diamino-4-fluorobenzene.

Identification of Remaining Research Gaps and Challenges

The primary research gap is the very existence and synthesis of this compound. The initial challenge would be to devise a viable synthetic route to produce this compound.

Proposed Avenues for Future Synthetic Development

Without any existing synthetic data, one could hypothetically propose multi-step synthetic pathways starting from commercially available fluorinated or aminated benzene (B151609) derivatives. However, such proposals would be purely speculative.

Potential for Novel Reactivity Exploration